4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-3,5-dimethylphenol
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Overview
Description
4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-3,5-dimethylphenol is an organic compound with a complex structure, characterized by the presence of multiple chlorine atoms and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-3,5-dimethylphenol typically involves the condensation reaction of 2,3-dichloroaniline with salicylaldehyde in the presence of a catalyst such as glacial acetic acid. The reaction is carried out in an ethanol solvent under reflux conditions for a specified period .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and related compounds.
Scientific Research Applications
4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can form covalent bonds with nucleophilic sites in enzymes and other proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol
- 4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]phenol
Uniqueness
4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-3,5-dimethylphenol is unique due to the specific arrangement of chlorine atoms and the presence of both phenolic and imine functional groups. This combination of features imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H12Cl3NO |
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Molecular Weight |
328.6 g/mol |
IUPAC Name |
4-chloro-2-[(2,3-dichlorophenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H12Cl3NO/c1-8-6-13(20)10(9(2)14(8)17)7-19-12-5-3-4-11(16)15(12)18/h3-7,20H,1-2H3 |
InChI Key |
GDXYFMXCTWVBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=C(C(=CC=C2)Cl)Cl)O |
Origin of Product |
United States |
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